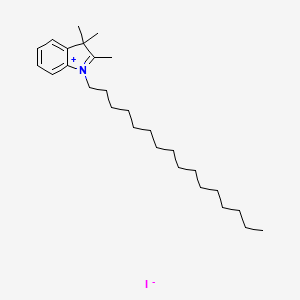
3H-Indolium, 1-hexadecyl-2,3,3-trimethyl-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-Indolium, 1-hexadecyl-2,3,3-trimethyl-, iodide is a chemical compound that belongs to the indolium family. It is characterized by its unique structure, which includes a hexadecyl chain and three methyl groups attached to the indolium core. This compound is often used in various scientific and industrial applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Indolium, 1-hexadecyl-2,3,3-trimethyl-, iodide typically involves the alkylation of 2,3,3-trimethylindolenine with a hexadecyl halide, followed by quaternization with methyl iodide. The reaction conditions usually require a solvent such as methanol or ethanol and may involve heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps as the laboratory synthesis but is optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3H-Indolium, 1-hexadecyl-2,3,3-trimethyl-, iodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding indole derivatives.
Reduction: It can be reduced under specific conditions to yield different indoline derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various indole and indoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
3H-Indolium, 1-hexadecyl-2,3,3-trimethyl-, iodide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: This compound is employed in the study of cellular processes and as a fluorescent marker.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3H-Indolium, 1-hexadecyl-2,3,3-trimethyl-, iodide involves its interaction with specific molecular targets. The hexadecyl chain allows for membrane integration, while the indolium core can interact with various biological molecules. This compound can modulate cellular pathways by binding to receptors or enzymes, influencing their activity.
Comparison with Similar Compounds
Similar Compounds
- 1,2,3,3-Tetramethyl-3H-indolium iodide
- 1-Ethyl-2,3,3-trimethyl-3H-indolium iodide
- 2,3,3-Trimethyl-1-propyl-3H-indolium iodide
Uniqueness
3H-Indolium, 1-hexadecyl-2,3,3-trimethyl-, iodide is unique due to its long hexadecyl chain, which imparts distinct physicochemical properties. This makes it particularly useful in applications requiring membrane integration or hydrophobic interactions, setting it apart from other indolium compounds.
Properties
CAS No. |
60168-14-1 |
|---|---|
Molecular Formula |
C27H46IN |
Molecular Weight |
511.6 g/mol |
IUPAC Name |
1-hexadecyl-2,3,3-trimethylindol-1-ium;iodide |
InChI |
InChI=1S/C27H46N.HI/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-28-24(2)27(3,4)25-21-18-19-22-26(25)28;/h18-19,21-22H,5-17,20,23H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
LPDMYXAWHCZBDI-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCCCCCCCCCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


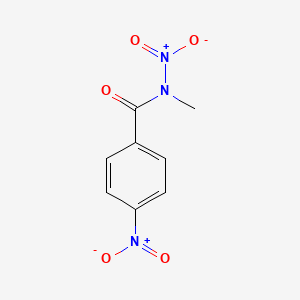
![Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde, (1S,2S,4S)-](/img/structure/B14620451.png)

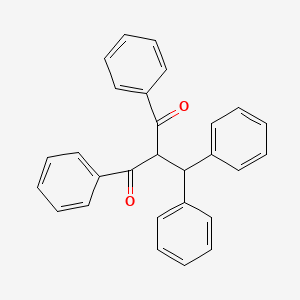
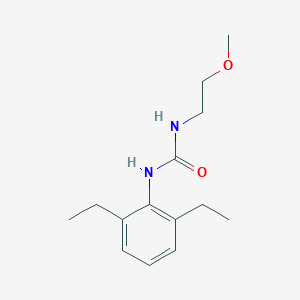

![2-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14620492.png)
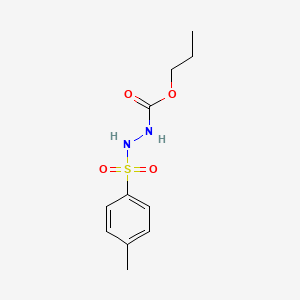

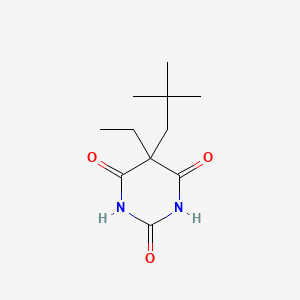
![1H-Imidazole, 1-[2-(2,4-dichlorophenyl)butyl]-](/img/structure/B14620504.png)
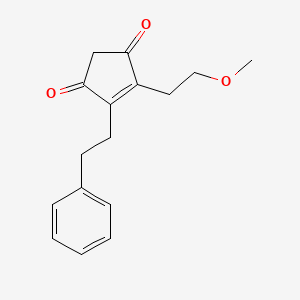
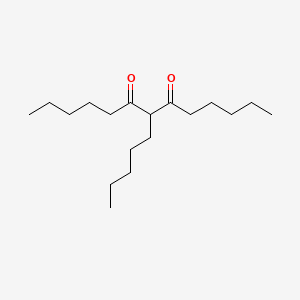
![Diethyl {2,5-bis[(2-chloroethyl)amino]-3,6-dioxocyclohexa-1,4-diene-1,4-diyl}biscarbamate](/img/structure/B14620525.png)
